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N-(5-bromo-2-chlorophenyl)ethanesulfonamide
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Overview
Description
N-(5-bromo-2-chlorophenyl)ethanesulfonamide is an organic compound characterized by the presence of bromine, chlorine, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-chlorophenyl)ethanesulfonamide typically involves the reaction of 5-bromo-2-chloroaniline with ethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, efficient mixing, and temperature control systems to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-chlorophenyl)ethanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine or chlorine atoms are replaced by other functional groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the sulfonamide group.
Scientific Research Applications
N-(5-bromo-2-chlorophenyl)ethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-chlorophenyl)ethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromo-2-chlorophenyl)methanesulfonamide
- N-(5-bromo-2-chlorophenyl)propanesulfonamide
- N-(5-bromo-2-chlorophenyl)butanesulfonamide
Uniqueness
N-(5-bromo-2-chlorophenyl)ethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the sulfonamide group, allows for a wide range of chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
N-(5-bromo-2-chlorophenyl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClNO2S/c1-2-14(12,13)11-8-5-6(9)3-4-7(8)10/h3-5,11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCZYMZXQLEILA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=C(C=CC(=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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